(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
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Overview
Description
(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide is a complex organic compound characterized by the presence of bromine, nitro, cyano, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: The nitration of 2-bromoaniline to produce 2-bromo-4-nitroaniline.
Coupling Reaction: The coupling of 2-bromo-4-nitroaniline with a thiophene derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Cyclization: The cyano group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Strong bases like sodium hydride can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield a variety of substituted products.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets through multiple functional groups makes it a promising candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrophenyl 4-bromophenyl ether
- (4-Bromo-2-nitrophenyl)acetate
- (2-Bromo-4-nitrophenyl)methanesulfonamide
Uniqueness
(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its similar compounds.
Properties
IUPAC Name |
(Z)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3S/c15-12-7-10(18(20)21)3-4-13(12)17-14(19)9(8-16)6-11-2-1-5-22-11/h1-7H,(H,17,19)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKPQOZUYSIQF-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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